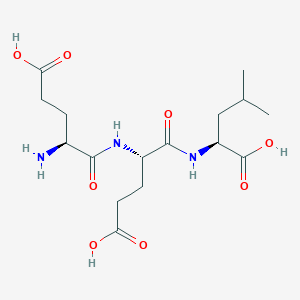

H-Glu-Glu-Leu-OH

Overview

Description

H-Glu-Glu-Leu-OH is a tripeptide composed of two L-glutamic acid residues and one L-leucine residue. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The structure of this compound allows it to participate in a variety of biochemical processes, making it a valuable subject for scientific research.

Mechanism of Action

Target of Action

Similar compounds such as semaglutide, a glucagon-like peptide 1 (glp-1) receptor agonist, selectively bind to and activate the glp-1 receptor .

Mode of Action

Analogous compounds like semaglutide reduce blood glucose by stimulating insulin secretion and lowering glucagon secretion, both in a glucose-dependent manner .

Biochemical Pathways

Glu-Glu-Leu may potentially be involved in glutamine metabolic pathways. Glutamine plays a significant role in cell biosynthesis and bioenergetics, including redox homeostasis, synthesis of metabolites that drive the tricarboxylic acid (TCA) cycle, generation of antioxidants to eliminate reactive oxygen species (ROS), synthesis of nonessential amino acids, pyrimidines, purines, and macromolecules such as fatty acids for cell replication and activation of cell signaling .

Pharmacokinetics

Similar compounds like semaglutide are administered orally or subcutaneously, with dosage adjustments based on the patient’s condition .

Result of Action

Similar compounds like semaglutide have been indicated as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus .

Action Environment

Similar compounds like semaglutide are administered in a controlled manner, with dosage adjustments based on the patient’s condition .

Biochemical Analysis

Biochemical Properties

Glu-Glu-Leu interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with glutamate dehydrogenase (GDH), an enzyme that plays a significant role at the junction of carbon and nitrogen assimilation pathways . The interaction between Glu-Glu-Leu and GDH contributes to the homeostasis of glutamate, a critical neurotransmitter .

Cellular Effects

Glu-Glu-Leu has been observed to exert effects on various types of cells and cellular processes. For example, it has been shown to reduce the cellular reactive oxygen species (ROS) level and improve the antioxidant enzyme activities of glutathione reductase, catalase, and glutathione peroxidase in Caco-2 cells . This suggests that Glu-Glu-Leu may influence cell function by modulating oxidative stress responses.

Molecular Mechanism

The molecular mechanism of action of Glu-Glu-Leu involves its interactions with biomolecules and its influence on gene expression. For instance, Glu-Glu-Leu has been found to increase the expression of Nrf2, a key regulator of antioxidant response, while downregulating the expression of Keap1, a negative regulator of Nrf2 . This suggests that Glu-Glu-Leu may exert its effects at the molecular level by modulating the Nrf2/Keap1 signaling pathway.

Temporal Effects in Laboratory Settings

The effects of Glu-Glu-Leu can change over time in laboratory settings. While specific studies on the temporal effects of Glu-Glu-Leu are limited, it is known that the effects of similar compounds can vary depending on factors such as the stability of the compound, its rate of degradation, and the duration of exposure .

Dosage Effects in Animal Models

The effects of Glu-Glu-Leu can vary with different dosages in animal models. While specific studies on the dosage effects of Glu-Glu-Leu in animal models are currently limited, it is generally understood that the effects of similar compounds can vary depending on the dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Glu-Glu-Leu is involved in several metabolic pathways. For example, it is known to be involved in the metabolism of glutamate, a critical neurotransmitter . Glu-Glu-Leu may interact with enzymes such as GDH and influence metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

H-Glu-Glu-Leu-OH can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Coupling: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter method, genes encoding the peptide are inserted into microorganisms, which then produce the peptide through fermentation. This method can be more cost-effective and scalable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

H-Glu-Glu-Leu-OH can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to modify its properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Amino acid derivatives, coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution can yield modified peptides with altered biological activity .

Scientific Research Applications

H-Glu-Glu-Leu-OH has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and as a potential therapeutic agent.

Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays

Comparison with Similar Compounds

Similar Compounds

γ-Glutamyl-Glutamate: A dipeptide involved in glutathione metabolism and known for its role in activating NMDA receptors.

Glu-Leu-Leu: Another tripeptide that activates the umami taste receptor and has applications in food science.

Uniqueness

H-Glu-Glu-Leu-OH is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3O8/c1-8(2)7-11(16(26)27)19-15(25)10(4-6-13(22)23)18-14(24)9(17)3-5-12(20)21/h8-11H,3-7,17H2,1-2H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)(H,26,27)/t9-,10-,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSGDMDGNGXULI-DCAQKATOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Glu-Glu-Leu identified in the research?

A1: Research identifies the primary target of Glu-Glu-Leu as the vitamin K-dependent carboxylase. [, , , , , ] This enzyme is crucial for the post-translational modification of specific glutamic acid (Glu) residues into γ-carboxyglutamic acid (Gla) residues in proteins involved in blood coagulation. [, , ]

Q2: How does Glu-Glu-Leu interact with the vitamin K-dependent carboxylase?

A2: Glu-Glu-Leu acts as a substrate for the carboxylase. [, , , , , ] While its exact binding mode is not fully elucidated in the provided research, studies utilizing Glu-Glu-Leu and its analogs have been instrumental in understanding the enzyme's substrate specificity and reaction mechanism. [, , ]

Q3: What is the molecular formula and weight of Glu-Glu-Leu?

A3: The molecular formula of Glu-Glu-Leu (H-Glu-Glu-Leu-OH) is C15H25N3O8. Its molecular weight is 375.38 g/mol.

Q4: Is there any spectroscopic data available for Glu-Glu-Leu in the provided research?

A4: The research primarily focuses on the compound's role as a substrate for the vitamin K-dependent carboxylase. While spectroscopic data for Glu-Glu-Leu itself is not detailed, studies utilizing techniques like circular dichroism have been conducted on related peptides to understand their conformational properties, particularly in the context of substrate-enzyme interactions. []

Q5: The provided research does not offer specific insights into the material compatibility, stability under various conditions, catalytic properties, computational modeling, or SAR of Glu-Glu-Leu itself. Why is this the case?

A5: The focus of the research is on understanding the mechanism of the vitamin K-dependent carboxylase and the role of vitamin K in this process. [, , , , , ] Glu-Glu-Leu primarily serves as a convenient, simplified model substrate to probe the enzyme's activity and specificity. [, ] The research prioritizes elucidating the enzymatic reaction and factors influencing it, rather than characterizing the physicochemical properties of Glu-Glu-Leu in isolation.

A5: The research on Glu-Glu-Leu is fundamentally focused on understanding the enzymatic mechanism of the vitamin K-dependent carboxylase. [, , , , , ] It utilizes this tripeptide as a tool to gain insights into the enzyme's behavior, specificity, and the role of vitamin K. Therefore, the studies do not investigate Glu-Glu-Leu as a potential drug candidate or therapeutic agent. This explains the absence of information pertaining to areas like pharmacology, toxicology, drug delivery, or clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.